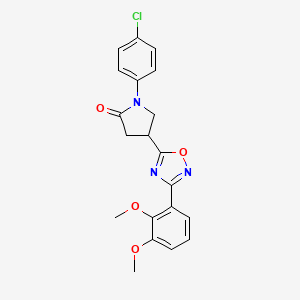
1-(4-Chlorophenyl)-4-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorophenyl)-4-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” appears to be a complex organic molecule. It contains a pyrrolidin-2-one group, an oxadiazole group, and phenyl groups with various substituents.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidin-2-one ring, the introduction of the oxadiazole group, and the attachment of the phenyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The properties of the compound would likely be heavily influenced by these groups.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the oxadiazole and pyrrolidin-2-one groups suggest that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar oxadiazole and pyrrolidin-2-one groups could influence its solubility in various solvents.Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds featuring the 1,2,4-oxadiazole ring have been identified as apoptosis inducers, showing activity against certain cancer cell lines. For instance, Han-Zhong Zhang et al. (2005) discovered that derivatives of 1,2,4-oxadiazoles, particularly one with a chlorothiophenyl and a trifluoromethylphenyl group, induced apoptosis in breast and colorectal cancer cell lines by arresting cells in the G(1) phase. This study illustrates the potential of 1,2,4-oxadiazole derivatives as anticancer agents, highlighting the importance of the 3-phenyl group and the substituted five-member ring for activity [Han-Zhong Zhang et al., 2005].
Synthesis and Biological Activity Prediction
Y. Kharchenko et al. (2008) focused on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones through a one-pot condensation process. The study also presented predictions of biological activity for these compounds, suggesting their potential in further medicinal chemistry applications [Y. Kharchenko et al., 2008].
Anticancer and Antimicrobial Agents
Research on 1,3-oxazole derivatives clubbed with pyridyl-pyrazolines, which share structural similarities with the target compound, demonstrates significant anticancer and antimicrobial activities. These studies, such as those by Kanubhai D. Katariya et al. (2021), not only show the potential of these compounds against cancer cell lines but also their effectiveness in combating bacterial and fungal infections [Kanubhai D. Katariya et al., 2021].
Material Science Applications
Compounds containing the 1,3,4-oxadiazole ring, similar to the target compound, have been utilized in the development of materials with special properties. For instance, C. Hamciuc et al. (2015) synthesized new polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring in the side chain. These polymers exhibited film-forming abilities, good solubility in organic solvents, high thermal stability, and significant fluorescence properties, making them suitable for potential applications in electronic and photonic devices [C. Hamciuc et al., 2015].
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-16-5-3-4-15(18(16)27-2)19-22-20(28-23-19)12-10-17(25)24(11-12)14-8-6-13(21)7-9-14/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRBRZSZVIFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

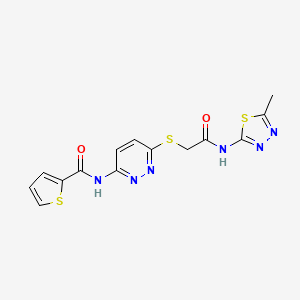
![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

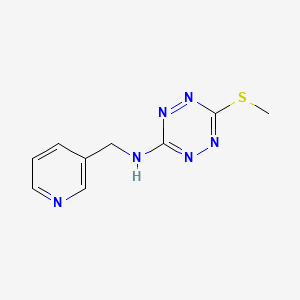

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)
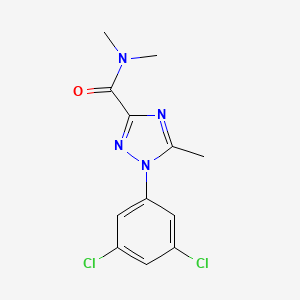
![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
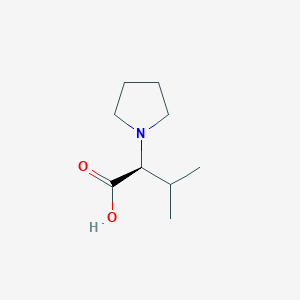
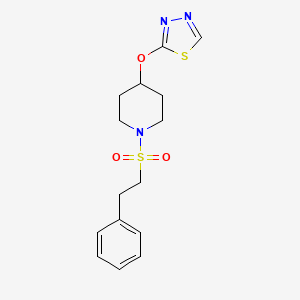
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)